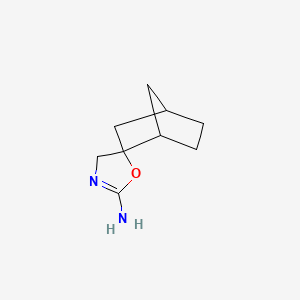![molecular formula C16H18Se2 B14701325 Benzene, 1,1'-[(2-methylpropylidene)bis(seleno)]bis- CAS No. 26822-91-3](/img/structure/B14701325.png)
Benzene, 1,1'-[(2-methylpropylidene)bis(seleno)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[(2-methylpropylidene)bis(seleno)]bis- is a chemical compound with the molecular formula C16H18Se2 This compound is characterized by the presence of two benzene rings connected through a 2-methylpropylidene bridge, with selenium atoms attached to the bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[(2-methylpropylidene)bis(seleno)]bis- typically involves the reaction of benzene derivatives with selenium-containing reagents. One common method is the reaction of 2-methylpropylidene bis(benzene) with selenium dioxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Types of Reactions:
Oxidation: Benzene, 1,1’-[(2-methylpropylidene)bis(seleno)]bis- can undergo oxidation reactions, where the selenium atoms are oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the selenium atoms to lower oxidation states. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms on the benzene rings are replaced by other functional groups. Halogenation using chlorine or bromine is a common example.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Chlorine, bromine; often conducted in the presence of a catalyst such as iron or aluminum chloride.
Major Products:
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of selenides.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,1’-[(2-methylpropylidene)bis(seleno)]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other selenium-containing compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-[(2-methylpropylidene)bis(seleno)]bis- involves its interaction with molecular targets such as enzymes and proteins. The selenium atoms in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, including antioxidant activity and inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Benzene, 1,1’-[(2-methylpropylidene)bis(thio)]bis-: Similar structure but with sulfur atoms instead of selenium.
Benzene, 1,1’-[(2-methylpropylidene)bis(oxo)]bis-: Similar structure but with oxygen atoms instead of selenium.
Benzene, 1,1’-[(2-methylpropylidene)bis(telluro)]bis-: Similar structure but with tellurium atoms instead of selenium.
Uniqueness: Benzene, 1,1’-[(2-methylpropylidene)bis(seleno)]bis- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. Selenium is known for its role in redox biology and its potential therapeutic applications, making this compound particularly interesting for research and development.
Propriétés
Numéro CAS |
26822-91-3 |
|---|---|
Formule moléculaire |
C16H18Se2 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
(2-methyl-1-phenylselanylpropyl)selanylbenzene |
InChI |
InChI=1S/C16H18Se2/c1-13(2)16(17-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-13,16H,1-2H3 |
Clé InChI |
BMBLXVGWLIRKKT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile](/img/structure/B14701251.png)
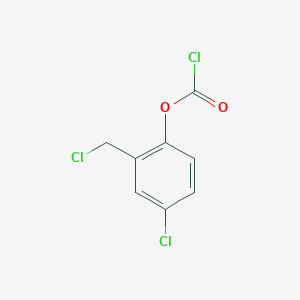
![N,N'-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide](/img/structure/B14701257.png)
![3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid](/img/structure/B14701263.png)
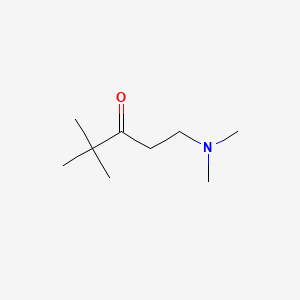
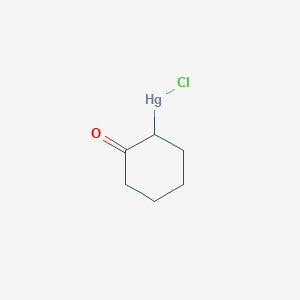
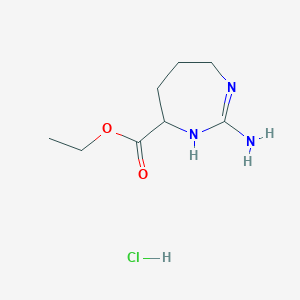
![Bicyclo[3.3.1]nonane, 1-bromo-](/img/structure/B14701290.png)
![1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane](/img/structure/B14701291.png)
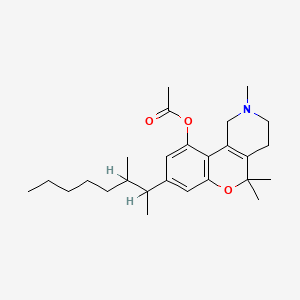
![Ethyl N,N-diethyl-P-[hydroxy(phenyl)methyl]phosphonamidate](/img/structure/B14701297.png)

